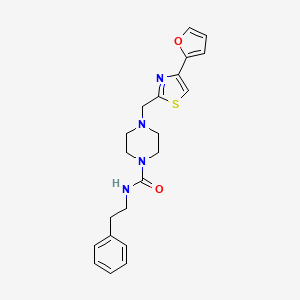
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest possible interactions with various biological targets, particularly in the context of neuropharmacology and cancer research.
Chemical Structure
The compound features a piperazine ring, a thiazole moiety, and a furan ring, which are known to contribute to various pharmacological effects. The presence of these heterocycles often enhances the lipophilicity and bioavailability of the compound.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The thiazole and furan components are particularly noted for their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : The piperazine structure is associated with neuroprotective properties, potentially through modulation of neurotransmitter systems. Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease.
- Antimicrobial Properties : Some derivatives containing thiazole and furan rings have shown antimicrobial activity, indicating that this compound may also possess similar properties.
Anticancer Studies
A study investigating the anticancer properties of thiazole derivatives reported that compounds similar to our target molecule exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase (Table 1).
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | A549 | 10 | Cell cycle arrest |
| Target Compound | MCF-7 | TBD | TBD |
Neuroprotective Activity
In vitro assays have demonstrated that compounds with a similar piperazine structure can effectively inhibit AChE activity. This inhibition is crucial for increasing acetylcholine levels in the brain, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound C | 85 | 5 |
| Target Compound | TBD | TBD |
Antimicrobial Studies
Research on related thiazole derivatives indicated promising antimicrobial activity against both gram-positive and gram-negative bacteria. The target compound's efficacy in this regard remains to be fully elucidated.
Case Studies
- Case Study on Neuroprotection : A recent investigation into a series of piperazine derivatives demonstrated that one compound significantly improved cognitive function in animal models of Alzheimer’s disease, correlating with AChE inhibition.
- Case Study on Cancer : Another study highlighted a thiazole derivative that exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development.
Propiedades
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-21(22-9-8-17-5-2-1-3-6-17)25-12-10-24(11-13-25)15-20-23-18(16-28-20)19-7-4-14-27-19/h1-7,14,16H,8-13,15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTFYTQJKBIJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













